Chlorodifluoroacetic anhydride

Catalog No.
S749784
CAS No.
2834-23-3
M.F
C4Cl2F4O3
M. Wt
242.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodifluoroacetic anhydride

CAS Number

2834-23-3

Product Name

Chlorodifluoroacetic anhydride

IUPAC Name

(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroacetate

Molecular Formula

C4Cl2F4O3

Molecular Weight

242.94 g/mol

InChI

InChI=1S/C4Cl2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10

InChI Key

VBJIFLOSOQGDRZ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)Cl)OC(=O)C(F)(F)Cl

Canonical SMILES

C(=O)(C(F)(F)Cl)OC(=O)C(F)(F)Cl

The exact mass of the compound Chlorodifluoroacetic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodifluoroacetic anhydride (CDFAA, CAS 2834-23-3) is a versatile, liquid fluorination reagent utilized extensively in pharmaceutical and agrochemical synthesis to introduce chlorodifluoroacetyl and chlorodifluoromethyl (-CF2Cl) moieties. Boiling at 96–97 °C, it is a stable liquid at standard temperature and pressure, facilitating precise stoichiometric dosing and safer handling in large-scale manufacturing . As a critical precursor, it enables both direct -CF2Cl installation and downstream access to difluoromethyl (-CF2H) groups, making it a cornerstone reagent for modifying the lipophilicity and metabolic stability of active pharmaceutical ingredients.

Attempting to substitute CDFAA with the closely related chlorodifluoroacetyl chloride (CDFAC) introduces severe processability challenges, as CDFAC boils near room temperature (26–28 °C), requiring specialized pressurized or cryogenic handling to prevent rapid volatilization and loss of stoichiometry [1]. Alternatively, substituting CDFAA with difluoroacetic anhydride (DFAA) to directly install a -CF2H group often fails in radical addition reactions with electron-rich arenes due to mismatched redox potentials [2]. CDFAA circumvents this by reliably installing the -CF2Cl handle under mild photoredox conditions, which can subsequently undergo basic hydrogenolysis to yield the desired -CF2H product, providing a synthetic workaround that direct difluoromethylation reagents cannot achieve.

Processability Advantage Over Acid Chlorides

CDFAA offers a substantial handling advantage over its acid chloride analog, chlorodifluoroacetyl chloride (CDFAC). While CDFAC boils at 26–28 °C, making it a highly volatile liquid or gas at standard room temperature, CDFAA maintains a stable liquid state with a boiling point of 96–97 °C. This 68 °C difference in boiling point allows CDFAA to be handled using standard liquid-dosing equipment without the need for cryogenic cooling or pressurized vessels, ensuring precise stoichiometric control during large-scale procurement and manufacturing [1].

Evidence DimensionBoiling Point / State at Room Temperature
Target Compound Data96–97 °C (Stable liquid)
Comparator Or BaselineChlorodifluoroacetyl chloride (26–28 °C, volatile liquid/gas)
Quantified Difference~68 °C higher boiling point
ConditionsStandard atmospheric pressure

Eliminates the need for specialized pressurized handling equipment, reducing process complexity and ensuring accurate reagent dosing.

Reliable Access to Difluoromethylated Arenes

Direct difluoromethylation of electron-rich arenes often fails due to the redox limitations of standard reagents. In a comparative study on 4-tert-butylanisole, the direct use of difluoroacetic anhydride (DFAA) failed to yield any radical CF2H addition product. In contrast, utilizing CDFAA alongside a Ru(bpy)3Cl2 photoredox catalyst successfully installed a -CF2Cl group, which was subsequently subjected to basic hydrogenolysis to afford the desired difluoromethylated arene in excellent yield. This two-step sequence using CDFAA overcomes the fundamental reactivity barriers of direct -CF2H reagents [1].

Evidence DimensionRadical addition yield on electron-rich arenes
Target Compound DataExcellent yield of -CF2H product (via -CF2Cl intermediate and hydrogenolysis)
Comparator Or BaselineDifluoroacetic anhydride (0% yield / failed addition)
Quantified DifferenceExcellent yield vs. reaction failure
ConditionsPhotoredox catalysis (Ru(bpy)3Cl2, pyridine N-oxide) followed by basic hydrogenolysis

Provides a reliable synthetic route to critical -CF2H pharmaceutical motifs when direct difluoromethylation reagents are ineffective.

Enhanced Isotopic Signatures in GC-MS Derivatization

In analytical applications such as the determination of trace hormones (e.g., estrone and 17β-estradiol) in complex biological matrices, CDFAA is utilized as a highly specific derivatization reagent compared to standard perfluoro-anhydrides like trifluoroacetic anhydride (TFAA). Because CDFAA introduces a chlorine atom, the derivatized analytes exhibit a distinct 3:1 isotopic signature (due to 35Cl and 37Cl isotopes). This dual-element tagging (F and Cl) significantly improves the signal-to-noise ratio and peak confirmation reliability in GC-MS or microwave-sustained helium emission detection, a capability that monoisotopic TFAA lacks .

Evidence DimensionMass spectrometric isotopic signature
Target Compound DataDistinct 3:1 isotopic pattern (35Cl/37Cl)
Comparator Or BaselineTrifluoroacetic anhydride (No distinct isotopic pattern, monoisotopic F)
Quantified DifferencePresence of a verifiable 3:1 isotopic ratio for peak confirmation
ConditionsGC-MS derivatization of amines and steroidal hormones

Drastically improves analytical confidence and peak identification in complex matrices, making it the preferred reagent for trace biomarker quantification.

Large-Scale Synthesis of Fluorinated Agrochemicals and APIs

Due to its stable liquid state and high boiling point (96–97 °C), CDFAA is the preferred procurement choice over volatile acid chlorides for introducing chlorodifluoromethyl groups in industrial reactors. It allows for safe, standard liquid dosing without the need for cryogenic infrastructure [1].

Photoredox-Mediated Late-Stage Functionalization

CDFAA is utilized in Ru- or Cu-catalyzed radical fluoroalkylation to functionalize electron-rich (hetero)arenes. It serves as a critical synthetic workaround to access difluoromethyl (-CF2H) motifs via a -CF2Cl intermediate when direct difluoromethylation reagents like DFAA fail [2].

Trace Analyte Derivatization for GC-MS

In analytical laboratories, CDFAA is employed to derivatize amines and hormones (e.g., estradiol) prior to GC-MS analysis. The introduction of the chlorine atom provides a unique 35Cl/37Cl isotopic signature, enabling highly reliable peak confirmation in complex biological samples .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 54 companies with hazard statement code(s):;
H301 (86.79%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (86.79%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2834-23-3

Wikipedia

Acetic acid, chlorodifluoro-, anhydride

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride: INACTIVE

Dates

Last modified: 08-15-2023

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